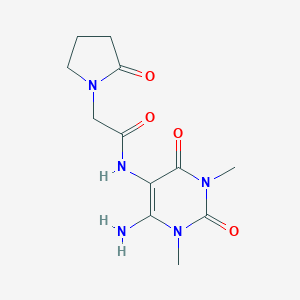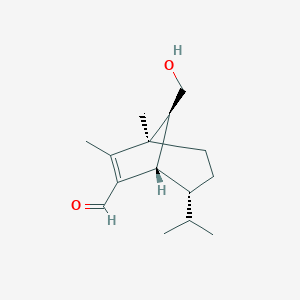
(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Derivatizing Agent
(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine has been utilized as a chiral derivatizing agent. This application is significant in the discrimination of enantiomeric alcohols and amines through 1H NMR. The ability to determine enantiomeric purities and assign absolute configurations of enantiomeric alcohols and amines is a crucial aspect of this application (Miyano et al., 1989).
Melatonin Receptor Agonists
A novel series of benzocycloalkene derivatives, including this compound, have been synthesized and evaluated for their binding affinities to melatonin receptors. This research is vital in understanding the potential therapeutic uses of these compounds in sleep disorders and circadian rhythm abnormalities (Fukatsu et al., 2002).
Asymmetric Hydrogenation
Asymmetric hydrogenation of derivatives, including this compound, has been explored. This process is crucial for producing optically active amines, which have various applications in pharmaceutical and chemical synthesis (Maj et al., 2016).
Interaction with 5-HT1A Receptor
Research involving the interaction of this compound with the 5-HT1A receptor has been conducted. This receptor is significant in neuroscience and pharmacology, particularly in understanding and treating disorders such as depression and anxiety (Hammarberg et al., 2000).
Nucleophilic Attack Studies
Studies have been conducted on the nucleophilic attack of methoxide ion and amines on platinum(II)-coordinated isocyanide, using compounds including this compound. These studies are crucial in understanding the reaction mechanisms in coordination chemistry (Canovese et al., 1997).
Properties
IUPAC Name |
(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYHMCGHGLLTIN-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H](CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)








